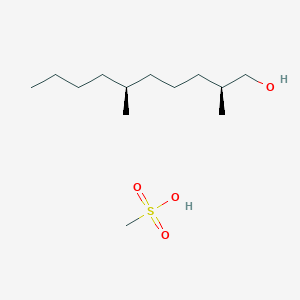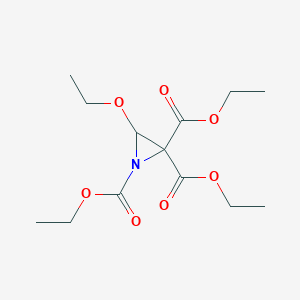
1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester is a chemical compound with the molecular formula C13H21NO7 and a molecular weight of 303.30834 . This compound is part of the aziridine family, which is known for its high reactivity due to the strain in the three-membered ring structure .
Preparation Methods
The synthesis of 1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester typically involves the reaction of aziridine derivatives with ethoxy and triethyl ester groups under controlled conditions. The specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing aziridine derivatives include nucleophilic ring-opening reactions and cyclization reactions .
Chemical Reactions Analysis
1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain in the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can participate in substitution reactions where the ethoxy or ester groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various products.
Scientific Research Applications
1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester has several scientific research applications, including:
Medicinal Chemistry: Aziridine derivatives have been studied for their potential as anticancer agents due to their ability to alkylate DNA and proteins.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. This reactivity leads to the formation of alkylated products through nucleophilic ring-opening reactions . The compound can target thiol groups in proteins, making it useful in studying protein interactions and enzyme mechanisms .
Comparison with Similar Compounds
1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester can be compared with other aziridine derivatives such as:
Aziridine-2-carboxylic acid: Known for its use in medicinal chemistry as a potential anticancer agent.
Aziridine-2-carboxamide: Another aziridine derivative with applications in medicinal chemistry.
Aziridine-2-carboxylate: Used in organic synthesis and biological studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other aziridine derivatives .
Properties
CAS No. |
650607-55-9 |
|---|---|
Molecular Formula |
C13H21NO7 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
triethyl 3-ethoxyaziridine-1,2,2-tricarboxylate |
InChI |
InChI=1S/C13H21NO7/c1-5-18-9-13(10(15)19-6-2,11(16)20-7-3)14(9)12(17)21-8-4/h9H,5-8H2,1-4H3 |
InChI Key |
ZAJGNGBDBNEVMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(N1C(=O)OCC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


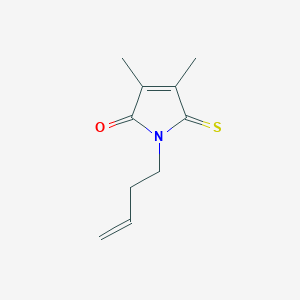
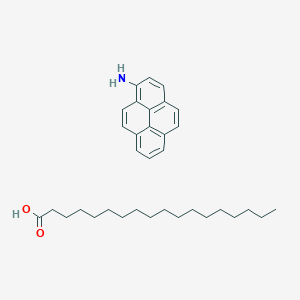
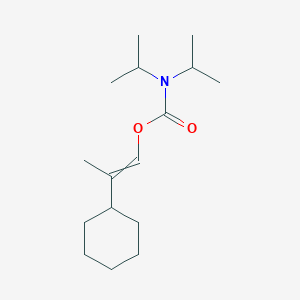
![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
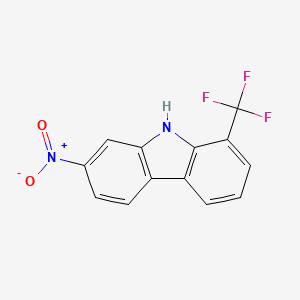
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)


![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
